molecular formula C16H22N2O4 B1383666 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate CAS No. 1330764-93-6

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate

Cat. No. B1383666
CAS RN: 1330764-93-6
M. Wt: 306.36 g/mol
InChI Key: ZHNNGEYRNANOCS-UHFFFAOYSA-N
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Description

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate (2-t-Bu-5-Et-3,4-DHD-2,7-NPD-2,5-DC) is a synthetic compound with a wide range of applications in biological and medicinal research. This compound has been studied extensively in recent years due to its potential to act as an inhibitor of certain enzymes, and its ability to interact with a variety of proteins and nucleic acids. Additionally, 2-t-Bu-5-Et-3,4-DHD-2,7-NPD-2,5-DC has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Synthetic Methodologies

The research by Nishio et al. (2011) presented a novel synthetic method for the derivatives of the compound, focusing on the optimization details and the selectivity aspects of the synthesis. This work emphasizes the importance of understanding the synthetic pathways and the factors influencing the yield and purity of these complex molecules (Nishio, Uchiyama, Kito, & Nakahira, 2011).

Molecular Interaction Studies

The analysis of molecular interactions, such as hydrogen bonding, is crucial for understanding the chemical and physical properties of a compound. The research conducted by Li et al. (2013) provided insights into the molecular interactions within similar compounds, shedding light on the formation of fused tetracyclic heterocycles and the role of different substituents in influencing these interactions (Li, Mu, Li, Liu, & Wang, 2013).

Applications in Various Chemical Reactions

The compounds similar to 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate have been used in various chemical reactions, demonstrating their versatility and importance in synthetic chemistry. For example, Pirnat et al. (2010) described the transformation of enamino esters into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, revealing the potential applications of these compounds in creating diverse molecular structures (Pirnat, Meden, Svete, & Stanovnik, 2010).

properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 3,4-dihydro-1H-2,7-naphthyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-21-14(19)13-9-17-8-11-10-18(7-6-12(11)13)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNNGEYRNANOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCN(CC2=CN=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate

CAS RN

1330764-93-6
Record name 2-t-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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